2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid
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Overview
Description
Z-Gly-Phe-Ala-OH, also known as N-Cbz-Gly-Phe-Ala, is a tripeptide composed of glycine, phenylalanine, and alanine. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Cbz) group provides protection to the amino group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a Cbz group, is attached to a resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Z-Gly-Phe-Ala-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Phe-Ala-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to form simpler amino acid derivatives.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Phenylalanine derivatives.
Reduction: Simplified amino acid derivatives.
Substitution: Peptides with different protecting groups or functional groups.
Scientific Research Applications
Z-Gly-Phe-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Z-Gly-Phe-Ala-OH involves its ability to form stable peptide bonds and interact with various biological molecules. The Cbz group protects the amino group during synthesis, allowing for selective reactions. The peptide can interact with enzymes, receptors, and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Phe-OH: A dipeptide with similar properties but shorter chain length.
Z-Phe-Ala-OH: Another tripeptide with a different sequence of amino acids.
Z-Gly-Ala-OH: A simpler tripeptide with glycine and alanine residues.
Uniqueness
Z-Gly-Phe-Ala-OH is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination allows for selective reactions and interactions, making it a valuable compound in peptide synthesis and research.
Properties
IUPAC Name |
2-[[3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQKYQXVAVFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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